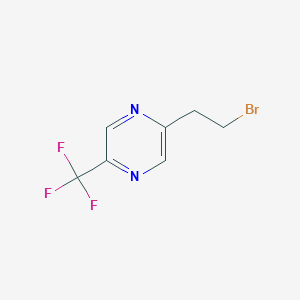
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine typically involves the bromination of an appropriate pyrazine precursor. One common method involves the reaction of 2-ethyl-5-(trifluoromethyl)pyrazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and time to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the original compound.
Oxidation: Pyrazine N-oxides are the primary products.
Reduction: The major product is 2-ethyl-5-(trifluoromethyl)pyrazine.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)pyrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)pyrazine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
2-(2-Chloroethyl)-5-(trifluoromethyl)pyrazine: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.
Uniqueness
2-(2-Bromoethyl)-5-(trifluoromethyl)pyrazine is unique due to the presence of both bromoethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H6BrF3N2 |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-5-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-2-1-5-3-13-6(4-12-5)7(9,10)11/h3-4H,1-2H2 |
Clave InChI |
GWDVDKPDZJCUNU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(F)(F)F)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
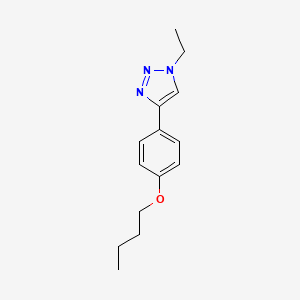

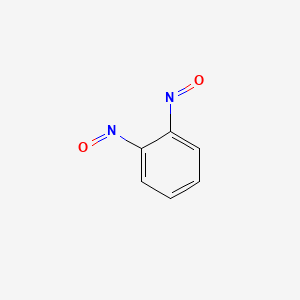
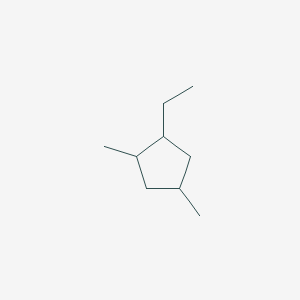

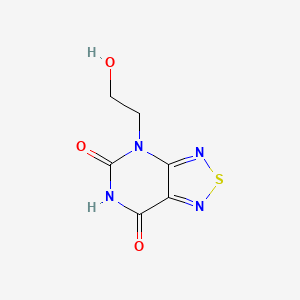

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14168264.png)

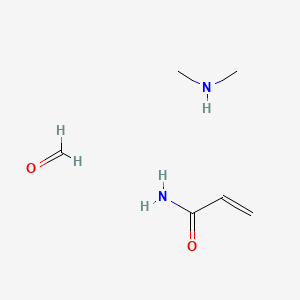
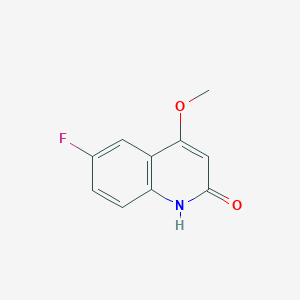
![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
